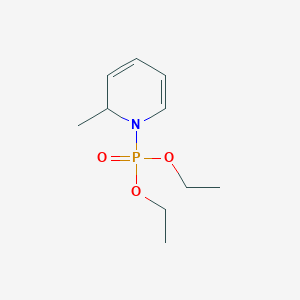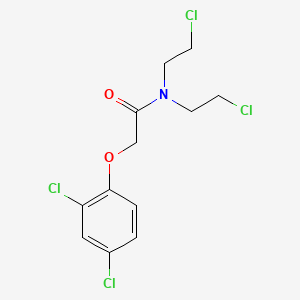
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with bis(2-chloroethyl)amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane or chloroform, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a tool to investigate cellular processes.
Industry: The compound is used in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-chloroethyl)acetamide
- 2,4-Dichlorophenoxyacetic acid
- N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)propionamide
Uniqueness
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific chemical structure, which combines the properties of chloroacetamides and phenoxyacetic acids. This combination imparts distinct reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
54139-56-9 |
|---|---|
Fórmula molecular |
C12H13Cl4NO2 |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H13Cl4NO2/c13-3-5-17(6-4-14)12(18)8-19-11-2-1-9(15)7-10(11)16/h1-2,7H,3-6,8H2 |
Clave InChI |
VRCRJTMXDYPDOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


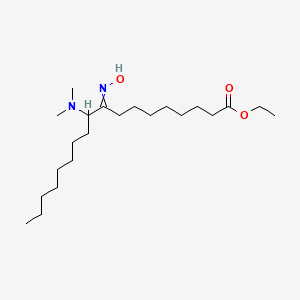
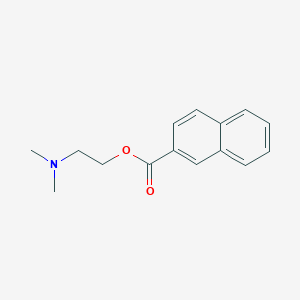
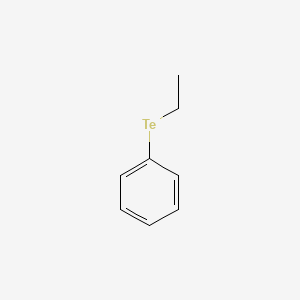

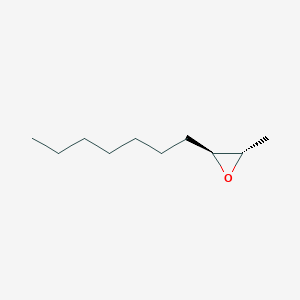

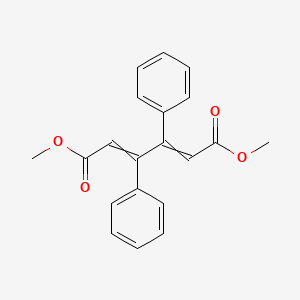

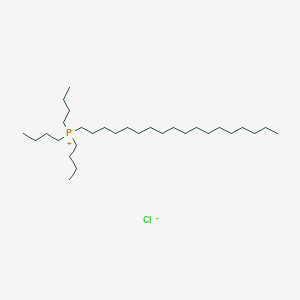
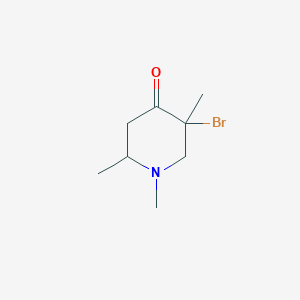

![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
